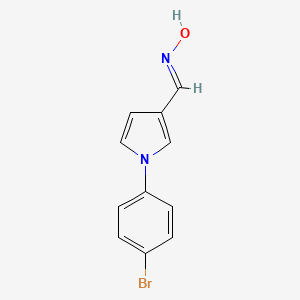

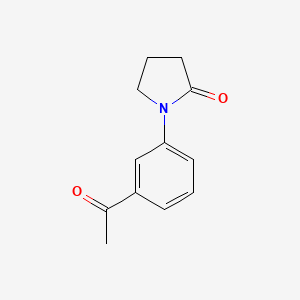

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime

説明

Synthesis Analysis

The synthesis of oxime compounds often involves the reaction of easily available oximes with an acyl halide or anhydride . A specific synthesis procedure for a similar compound, 1-(4-bromophenyl)ethanone oxime, involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride .Chemical Reactions Analysis

Oxime esters, which include compounds like “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .科学的研究の応用

Biological Activity

Oxime ethers, a class of compounds that include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, have been found to exhibit a range of biological activities . These activities include bactericidal, fungicidal, antidepressant, anticancer, and herbicidal effects . The presence of the >C=N-O-R moiety in these compounds is believed to influence their biological activity .

Antifungal Activity

Some oxime ether compounds have shown antifungal activity comparable to or higher than fluconazole and oxiconazole . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in the development of new antifungal drugs.

Antidepressant Activity

Oxime ethers are also known to exhibit antidepressant activity . This could open up new avenues for the use of “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” in the treatment of depression.

Anticancer Activity

The anticancer activity of oxime ethers has been documented . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in cancer treatment.

Building Blocks for Heterocycle Formation

Oxime esters, which include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are emerging as first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis of Polysubstituted Pyridines

Oxime esters have been used in the synthesis of polysubstituted pyridines . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of these important heterocyclic compounds.

Metal Complexes

The “(1 E , 2 E )-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime” complexes, [ML 2 ], where M = Co(II), Cu(II), and Ni(II), have been synthesized and characterized . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of metal complexes.

特性

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOABHPBLGYAXBE-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320250 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime | |

CAS RN |

551930-61-1 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)